2-Pentyl-2-cyclopenten-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

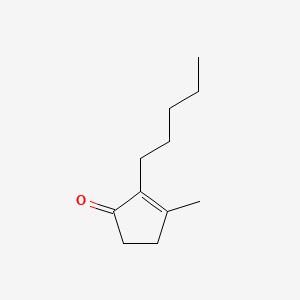

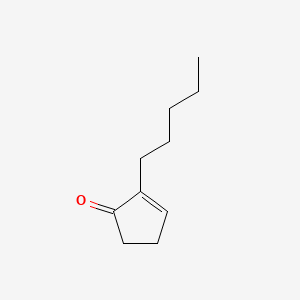

Structure

3D Structure

Properties

IUPAC Name |

2-pentylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHZVKAXFCDFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029331 | |

| Record name | 2-Pentyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25564-22-1 | |

| Record name | 2-Pentyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25564-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopenten-1-one, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025564221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTEN-1-ONE, 2-PENTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UOK9N9N72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Pentyl-2-cyclopenten-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-2-cyclopenten-1-one

Introduction: Unveiling Amyl Cyclopentenone

This compound, often referred to in the industry as Amyl Cyclopentenone, is a significant molecule in the realm of fragrance chemistry.[1] Its chemical identity is defined by a five-membered carbon ring containing both a ketone and an alkene functional group, a classic α,β-unsaturated ketone system.[2] Attached to the alkene is a five-carbon pentyl group, which is crucial to its characteristic aroma. This structure, C10H16O, is a cornerstone in the formulation of artificial jasmine bases and other delicate floral scents, where it imparts a rich, oily-floral character.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, and characterization, designed for researchers and professionals in chemical synthesis and drug development.

Physicochemical Characteristics

The physical properties of this compound are fundamental to its handling, formulation, and purification. It exists as a colorless to pale straw-colored liquid with poor solubility in water but excellent miscibility with alcohols and perfume oils, a critical attribute for its application in fragrance compositions.[1]

| Property | Value | Source |

| Molecular Formula | C10H16O | [3][4][5] |

| Molecular Weight | 152.23 g/mol | [4][5] |

| Appearance | Colorless to pale straw-colored liquid | [1] |

| Boiling Point | 114-116 °C @ 15 mm Hg | [1][6][7] |

| Density | 0.921 g/mL @ 25 °C | [1][6][7] |

| Refractive Index (n20/D) | 1.473 | [1][6][7] |

| Vapor Pressure | 0.0453 mmHg @ 25 °C | [8] |

| LogP | 2.86 - 3.13 | [8][9] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

Synthesis Strategies: Building the Cyclopentenone Core

The construction of the cyclopentenone ring is a well-explored area of organic synthesis. Methodologies such as the Nazarov cyclization, Saegusa–Ito oxidation, and ring-closing metathesis are prominent.[2] However, the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, stands out as a powerful method for creating substituted cyclopentenones.[10][11][12][13] This reaction, typically mediated by cobalt carbonyl complexes, assembles the core structure in a single, convergent step.[11][14]

While the Pauson-Khand reaction provides an elegant route, industrial-scale synthesis often favors more traditional pathways. A common preparative route for 2-alkyl-2-cycloalken-1-ones involves the dehydration of a 2-(1-hydroxyalkyl)-cycloalkan-1-one precursor.[15] This approach leverages readily available starting materials and established reaction conditions.

Caption: General synthesis via aldol condensation and dehydration.

Protocol: Synthesis via Dehydration of 2-(1-Hydroxypentyl)-cyclopentan-1-one

This protocol is adapted from established industrial methods.[15] The causality behind this two-step process is clear: an aldol condensation first builds the required carbon skeleton, which is then subjected to an acid-catalyzed elimination (dehydration) to form the target α,β-unsaturated system.

Step 1: Aldol Condensation

-

Charge a reaction vessel with cyclopentanone and a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a base (e.g., sodium hydroxide).

-

Slowly add valeraldehyde (pentanal) to the mixture while maintaining a controlled temperature to manage the exothermic reaction.

-

Stir the reaction mixture until the formation of 2-(1-hydroxypentyl)-cyclopentan-1-one is complete, as monitored by an appropriate technique like GC or TLC.

-

Neutralize the catalyst and perform an aqueous workup to isolate the crude intermediate product.

Step 2: Dehydration

-

Charge a flask equipped with a dehydration apparatus (e.g., Dean-Stark trap) with the crude 2-(1-hydroxypentyl)-cyclopentan-1-one from the previous step.

-

Add an acid catalyst, such as phosphoric acid-supporting activated carbon or a sulfonic acid.[15]

-

Heat the mixture under reflux. The azeotropic removal of water drives the equilibrium towards the formation of the alkene.

-

Monitor the reaction's progress by measuring water collection and analyzing aliquots by GC.

-

Upon completion, cool the reaction mixture, neutralize the acid catalyst, and wash with water and brine.

-

Isolate the final product, this compound, via vacuum distillation to achieve high purity.[1][6]

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of identification.

Caption: Standard workflow for structural verification.

| Technique | Key Observations and Interpretations |

| ¹H NMR | The spectrum is characterized by a vinyl proton signal around 7.33 ppm. The protons on the cyclopentenone ring appear as multiplets between 2.1 and 2.6 ppm. The pentyl group shows a typical upfield pattern with a terminal methyl group triplet near 0.89 ppm.[16] |

| ¹³C NMR | Key signals include the carbonyl carbon (~209 ppm), two olefinic carbons (~140 and ~150 ppm), and aliphatic carbons of the ring and the pentyl side chain. Data is available in spectral databases.[4] |

| IR Spectroscopy | The spectrum is dominated by a strong absorption band for the C=O stretch, typically around 1710 cm⁻¹, and a C=C stretching vibration around 1630 cm⁻¹, confirming the α,β-unsaturated ketone moiety.[4][17] |

| Mass Spectrometry (EI) | The molecular ion peak (M+) is observed at m/z 152. Prominent fragment ions are typically seen at m/z 96 and 97, resulting from cleavage of the pentyl chain, and at m/z 67 and 41, corresponding to further fragmentation of the cyclopentenone ring.[4][5] |

Reactivity Profile

The chemical behavior of this compound is governed by the α,β-unsaturated ketone functional group. This moiety provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[2] The extended conjugation makes it an effective dienophile in Diels-Alder cycloadditions, allowing for the construction of more complex polycyclic systems. The pentyl side chain is largely aliphatic and generally unreactive under mild conditions.

Applications in Industry

The primary application of this compound is as a fragrance ingredient.[1][4] Its powerful and diffusive floral character is essential for creating jasmine, tuberose, and other white floral accords.[1] It serves not only as a character-donating component but also as a floralizer, enhancing and modifying other notes within a complex fragrance composition.[1] Its use is regulated by bodies such as the International Fragrance Association (IFRA) to ensure safe application in consumer products.[4]

Safety and Handling

From a toxicological standpoint, this compound is considered moderately toxic upon ingestion, with a reported oral LD50 of 2200 mg/kg in rats.[6] It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Furthermore, there is a potential for it to cause allergic skin reactions.[4]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315) | P280: Wear protective gloves. |

| Eye Irritation | Category 2 (H319) | P280: Wear eye protection. |

| Respiratory Irritation | STOT SE 3 (H335) | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. |

| Skin Sensitization | Category 1 (H317) | P272: Contaminated work clothing should not be allowed out of the workplace. |

Handling Protocol:

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Store locked up.[3]

-

Spills: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable container for disposal. Avoid discharge into drains or waterways.[3]

References

- 1. This compound | 25564-22-1 [chemicalbook.com]

- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyclopenten-1-one, 2-pentyl- [webbook.nist.gov]

- 6. This compound | CAS#:25564-22-1 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. organicreactions.org [organicreactions.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Pauson-Khand Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one - Google Patents [patents.google.com]

- 16. This compound(25564-22-1) 1H NMR [m.chemicalbook.com]

- 17. This compound(25564-22-1) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Pentyl-2-cyclopenten-1-one

Abstract: The definitive structural elucidation of organic molecules is a cornerstone of chemical research, quality control, and drug development. This guide provides a comprehensive, technically detailed walkthrough for the structural confirmation of 2-pentyl-2-cyclopenten-1-one (C₁₀H₁₆O), a key α,β-unsaturated ketone. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a logical, self-validating workflow. This document is intended for researchers, scientists, and professionals in drug development who require a robust and replicable methodology for the characterization of similar chemical entities. All protocols and data interpretations are grounded in established spectroscopic principles and adhere to Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[1][2][3][4]

Introduction and Foundational Analysis

This compound is a fragrance and flavoring agent and serves as a versatile building block in organic synthesis.[5][6] Its biological and chemical properties are intrinsically linked to its precise molecular architecture. Unambiguous structural verification is therefore not merely an academic exercise; it is a critical requirement for ensuring product safety, efficacy, and regulatory compliance.

The molecule's structure features a five-membered ring containing a ketone conjugated with a carbon-carbon double bond (an α,β-unsaturated ketone system) and a pentyl substituent.

Molecular Formula: C₁₀H₁₆O Molecular Weight: 152.12 g/mol [7][8][9]

Degree of Unsaturation (DoU): A preliminary calculation of the DoU provides initial insight into the molecule's structural features. DoU = C + 1 - (H/2) = 10 + 1 - (16/2) = 3 A DoU of 3 is consistent with the proposed structure, which contains one ring, one C=C double bond, and one C=O double bond.

This guide will systematically build the structural proof by logically integrating data from complementary analytical techniques.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Detection: The ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 152, confirming its molecular weight.[7][8] The fragmentation pattern is highly informative.

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 152 | [C₁₀H₁₆O]•+ | Molecular Ion (M•+) |

| 97 | [M - C₄H₉]⁺ | Loss of a butyl radical from the pentyl chain (McLafferty rearrangement or α-cleavage). |

| 96 | [C₆H₈O]•+ | A prominent fragment resulting from cleavage of the pentyl group.[10] |

| 67 | [C₅H₇]⁺ | Loss of CO from the m/z 95 fragment or other complex rearrangements.[10] |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from cyclic systems.[10] |

The presence of a strong peak at m/z 96 is a key indicator of the cyclopentenone core with a substituent that is easily cleaved.[10][11]

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal. The beam interacts with the sample at the surface, and the resulting spectrum is collected.

-

Cleaning: The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation

The structure of this compound contains an α,β-unsaturated ketone. This conjugation has a distinct effect on the vibrational frequency of the carbonyl (C=O) group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~2955-2850 | C(sp³)-H Stretch | Aliphatic C-H bonds in the pentyl group and the cyclopentenone ring. |

| ~1715 | C=O Stretch | Key Signal: α,β-unsaturated ketone. Conjugation with the C=C bond lowers the frequency from a typical saturated ketone (~1750 cm⁻¹ for a cyclopentanone).[12][13][14] |

| ~1630 | C=C Stretch | Alkene double bond within the ring, conjugated with the carbonyl. |

The presence of a strong absorption band around 1715 cm⁻¹ is highly characteristic of a conjugated five-membered ring ketone and provides compelling evidence for the proposed core structure.[12][13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Standard experiments include:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Ten distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~209 | C | C1 (C=O) | The carbonyl carbon is highly deshielded. |

| ~160 | C | C2 (C-pentyl) | Quaternary sp² carbon of the double bond, attached to the pentyl group. |

| ~145 | CH | C3 | Methine sp² carbon of the double bond. |

| ~35 | CH₂ | C1' (Pentyl) | First methylene of the pentyl chain, adjacent to the double bond. |

| ~32 | CH₂ | C5 | Methylene group adjacent to the carbonyl (C1). |

| ~31 | CH₂ | C3' (Pentyl) | Methylene group in the pentyl chain. |

| ~27 | CH₂ | C4 | Methylene group adjacent to the double bond (C3). |

| ~22 | CH₂ | C4' (Pentyl) | Methylene group in the pentyl chain. |

| ~22 | CH₂ | C2' (Pentyl) | Methylene group in the pentyl chain. |

| ~14 | CH₃ | C5' (Pentyl) | Terminal methyl group of the pentyl chain. |

DEPT-135 is used to differentiate carbon types: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (C) are absent.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity).[16]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.33 | m | 1H | H3 | Vinylic proton on the α,β-unsaturated system, deshielded by the carbonyl.[16] |

| ~2.57 | m | 2H | H5 | Protons alpha to the carbonyl group.[16] |

| ~2.40 | m | 2H | H4 | Protons allylic to the double bond.[16] |

| ~2.16 | t | 2H | H1' | Protons on the first carbon of the pentyl chain, adjacent to the double bond.[16] |

| ~1.48 | m | 2H | H2' | Methylene protons on the pentyl chain.[16] |

| ~1.31 | m | 4H | H3', H4' | Overlapping methylene protons of the pentyl chain.[16] |

| ~0.89 | t | 3H | H5' | Terminal methyl protons of the pentyl chain.[16] |

2D NMR: Connecting the Pieces

While 1D NMR provides the fundamental building blocks, 2D NMR experiments establish the connectivity, confirming the final structure.[17][18]

-

¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It will confirm the spin systems within the pentyl chain (H1' through H5') and the cyclopentenone ring (H3-H4-H5).[18]

-

¹H-¹³C HSQC: This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.[19]

-

¹H-¹³C HMBC: This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons over two or three bonds.[19] Key expected HMBC correlations include:

-

H1' (pentyl) → C2, C3, C2' : This definitively places the pentyl group at the C2 position.

-

H3 → C1, C2, C5 : Confirms the position of the vinylic proton relative to the carbonyl and the rest of the ring.

-

H5 → C1, C3, C4 : Confirms the connectivity around the carbonyl group.

-

Caption: Integrated NMR workflow for unambiguous structure elucidation.

Conclusion: A Self-Validating Multi-Spectroscopic Approach

The structural elucidation of this compound is achieved through a systematic and logical integration of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key α,β-unsaturated ketone functional group. A comprehensive suite of 1D and 2D NMR experiments provides the definitive and unambiguous atomic connectivity, confirming the placement of the pentyl group and the arrangement of the cyclopentenone ring.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Analytical Method Validation Under Good Laboratory Practices - GLPs [grcforte.com]

- 3. safetyculture.com [safetyculture.com]

- 4. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 5. This compound | 25564-22-1 [chemicalbook.com]

- 6. amyl cyclopentenone, 25564-22-1 [thegoodscentscompany.com]

- 7. 2-Cyclopenten-1-one, 2-pentyl- [webbook.nist.gov]

- 8. 2-Cyclopenten-1-one, 2-pentyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Cyclopenten-1-one, 2-pentyl- [webbook.nist.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 16. This compound(25564-22-1) 1H NMR [m.chemicalbook.com]

- 17. m.youtube.com [m.youtube.com]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Spectroscopic Data of 2-Pentyl-2-cyclopenten-1-one: An In-depth Technical Guide

Introduction

2-Pentyl-2-cyclopenten-1-one (CAS No: 25564-22-1), also known as amyl cyclopentenone, is an organic compound with significant applications in the fragrance industry.[1] Structurally, it belongs to the class of α,β-unsaturated ketones, a motif that confers unique chemical reactivity and distinct spectroscopic properties due to the conjugation between the carbon-carbon double bond and the carbonyl group.[2] This extended π-system is fundamental to its characterization.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, intended for researchers, chemists, and professionals in drug development and chemical analysis. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features.

Molecular and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are essential for sample preparation and data interpretation.

| Property | Value | Reference |

| IUPAC Name | 2-pentylcyclopent-2-en-1-one | [1] |

| CAS Number | 25564-22-1 | [1] |

| Molecular Formula | C₁₀H₁₆O | [3] |

| Molecular Weight | 152.23 g/mol | [3] |

| Appearance | Colorless to pale straw-colored liquid | [1] |

| Boiling Point | 114-116 °C at 15 mmHg | [4] |

| Density | 0.921 g/mL at 25 °C | [4] |

Chemical Structure

Caption: Chemical structure of this compound.

Infrared (IR) Spectroscopy Analysis

The Principle of Causality in IR for Enones

Infrared spectroscopy is a powerful tool for identifying functional groups. For an α,β-unsaturated ketone, two key features are diagnostic: the C=O (carbonyl) and C=C (alkene) stretching vibrations. The principle of conjugation dictates that electron delocalization between these two groups weakens both bonds slightly. This weakening lowers their force constants, causing their absorption frequencies to appear at lower wavenumbers compared to their non-conjugated counterparts.[5] A saturated ketone typically absorbs around 1715 cm⁻¹, whereas conjugation shifts this to the 1700-1665 cm⁻¹ range.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

A robust and common method for acquiring an IR spectrum of a liquid sample like this compound is ATR-FTIR.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Caption: Workflow for ATR-FTIR Spectroscopy.

Data Interpretation and Key Absorptions

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3040 | Medium | =C-H Stretch | Indicates a C-H bond on an sp²-hybridized carbon (the alkene). |

| 2955-2850 | Strong | C-H Stretch | Aliphatic C-H stretching from the pentyl group and the cyclopentenone ring.[7] |

| ~1705 | Strong | C=O Stretch (Ketone) | The frequency is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.[8] |

| ~1630 | Medium | C=C Stretch (Alkene) | Characteristic of a conjugated double bond. Its intensity is enhanced by the proximity to the polar carbonyl group. |

| ~1465 | Medium | C-H Bend (CH₂) | Scissoring vibration of the methylene groups in the alkyl chain and ring.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz for ¹H). Standard parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a precise map of the different types of protons in the molecule.[10]

Caption: Proton assignments for ¹H NMR analysis.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~7.33 | Triplet (t) | 1H | Vinylic proton on C3 | Highly deshielded by the C=C double bond and the electron-withdrawing C=O group.[11] |

| Hb | ~2.57 | Multiplet (m) | 2H | Allylic protons on C5 | Deshielded due to proximity to the C=C bond.[11] |

| Hc | ~2.40 | Multiplet (m) | 2H | Protons on C4 | Deshielded by the adjacent C=O group.[11] |

| Hd | ~2.16 | Triplet (t) | 2H | Allylic protons on pentyl chain | Deshielded by the adjacent C=C bond.[11] |

| Hₑ | ~1.48 | Multiplet (m) | 2H | Methylene protons (pentyl) | Standard aliphatic region. |

| Hf | ~1.31 | Multiplet (m) | 4H | Methylene protons (pentyl) | Overlapping signals in the standard aliphatic region.[11] |

| Hg | ~0.89 | Triplet (t) | 3H | Terminal methyl protons (pentyl) | Least deshielded, typical for a primary alkyl group.[11] |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR complements ¹H NMR by providing a count of non-equivalent carbons and information about their electronic environment. The predicted chemical shifts are based on data from similar α,β-unsaturated systems and alkyl chains.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~209 | Carbonyl carbon, highly deshielded. Typical for a cyclopentenone.[12] |

| C2 | ~148 | Quaternary vinylic carbon attached to the pentyl group. |

| C3 | ~135 | Tertiary vinylic carbon. |

| C4 | ~35 | Aliphatic carbon alpha to the carbonyl group. |

| C5 | ~27 | Aliphatic carbon alpha to the double bond (allylic). |

| Pentyl C1' | ~28 | Allylic carbon of the pentyl chain. |

| Pentyl C2'-C4' | ~31, ~26, ~22 | Standard aliphatic methylene carbons. |

| Pentyl C5' | ~14 | Terminal methyl carbon. |

Mass Spectrometry (MS)

Principle: Electron Ionization and Fragmentation

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[13] This ion is often unstable and fragments into smaller, characteristic ions. The resulting mass spectrum is a plot of relative abundance versus the mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC, where the compound is vaporized and separated from impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source and undergoes electron ionization (typically at 70 eV).

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound shows a clear molecular ion and several key fragment ions that can be used for identification.[3]

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺• (Molecular Ion) |

| 123 | Low | [M - C₂H₅]⁺ |

| 109 | Medium | [M - C₃H₇]⁺ |

| 96 | High (Base Peak) | [M - C₄H₈]⁺• |

| 97 | High | [C₆H₉O]⁺ |

| 67 | Medium | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

The base peak at m/z 96 is particularly diagnostic and is proposed to arise from a McLafferty-type rearrangement, a common fragmentation pathway for carbonyl compounds with sufficiently long alkyl chains.[4] This involves the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond of the chain, resulting in the loss of a neutral butene molecule (C₄H₈).

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a clear and self-validating structural identification. The IR spectrum confirms the presence of the conjugated enone system with characteristic C=O and C=C stretching bands around 1705 cm⁻¹ and 1630 cm⁻¹, respectively. ¹H NMR precisely maps the proton environments, highlighting the deshielded vinylic proton at ~7.33 ppm. Finally, mass spectrometry confirms the molecular weight (m/z 152) and reveals a characteristic fragmentation pattern, with a base peak at m/z 96 resulting from a McLafferty rearrangement. Together, these techniques provide an unambiguous spectroscopic fingerprint essential for quality control, research, and development.

References

- 1. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Cyclopenten-1-one, 2-pentyl- [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound(25564-22-1) 1H NMR [m.chemicalbook.com]

- 12. 2-Cyclopenten-1-one(930-30-3) 13C NMR [m.chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Pentyl-2-cyclopenten-1-one (CAS: 25564-22-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Pentyl-2-cyclopenten-1-one, a molecule of significant interest in both the fragrance industry and pharmacological research. Beyond its identity as a key component of jasmine-like scents, its core α,β-unsaturated cyclopentenone structure serves as a potent electrophilic center, conferring intriguing biological activities. We will delve into its synthesis and purification, detailed structural characterization, and the mechanistic basis for its potential as a modulator of critical inflammatory signaling pathways. This document is intended to serve as a foundational resource for professionals seeking to understand and exploit the chemistry and biology of this compound.

Introduction: A Molecule with a Dual Identity

This compound, also known as amyl cyclopentenone, is a C10 ketone that is structurally integral to the family of jasmine-related fragrance compounds.[1][2] Its pleasant, floral-fatty aroma has cemented its use in perfumery.[1] However, for the drug development professional, the true significance of this molecule lies in its chemical architecture. The cyclopentenone ring, featuring a double bond conjugated to a carbonyl group (an enone), is a classic example of a Michael acceptor. This structural motif is shared with a class of potent, endogenously produced lipid mediators—the cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[3]

The electrophilic nature of this ring system allows it to form covalent bonds with nucleophilic residues (primarily cysteine) on cellular proteins.[4] This reactivity is not a random event but a highly specific mechanism for modulating the function of key regulatory proteins, particularly those involved in the inflammatory response.[3][5] Therefore, this compound represents more than a fragrance ingredient; it is a valuable scaffold and a tool for investigating the pharmacology of covalent-acting anti-inflammatory agents.

Physicochemical Properties & Structural Characterization

The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis. It is typically a colorless to pale yellow liquid.[3]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 25564-22-1 | [2] |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [2] |

| Boiling Point | 114-116 °C @ 15 mmHg | [1][6] |

| Density | ~0.921 g/mL @ 25 °C | [1][6] |

| Refractive Index (n²⁰/D) | ~1.473 | [1][6] |

| Appearance | Colorless to pale straw-colored liquid | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic methods provide an unambiguous fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic connectivity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy confirms the presence of the pentyl chain and the protons on the cyclopentenone ring. The vinylic proton typically appears as a multiplet in the downfield region.[7]

| Assignment (¹H NMR) | Approximate Chemical Shift (ppm) |

| Vinylic Proton (-CH =C-) | ~7.33 |

| Allylic Protons (-CH₂ -C=C) | ~2.57 |

| Allylic Protons (-C=O-CH₂ -) | ~2.40 |

| Pentyl Chain Protons (-C=C-CH₂ -) | ~2.16 |

| Pentyl Chain Protons (-CH₂-CH₂ -CH₂-CH₃) | ~1.26-1.48 |

| Terminal Methyl (-CH₂-CH₃ ) | ~0.89 |

¹³C NMR spectroscopy complements the proton data, identifying the carbonyl carbon, the two sp² carbons of the double bond, and the aliphatic carbons of the ring and side chain.[2]

2.2.2. Infrared (IR) Spectroscopy IR spectroscopy is crucial for identifying the core functional groups. The spectrum is dominated by a strong absorption band for the conjugated carbonyl group and another for the carbon-carbon double bond.[8]

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| C=O Stretch (conjugated ketone) | ~1700-1715 |

| C=C Stretch (alkene) | ~1630-1650 |

| C-H Stretch (sp³ carbons) | ~2850-2960 |

2.2.3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns. The molecular ion peak [M]⁺ is observed at m/z 152. Key fragments often arise from the loss of the alkyl side chain.[2][9]

| m/z Value | Interpretation |

| 152 | Molecular Ion [M]⁺ |

| 96 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 97 | [M - C₄H₇]⁺ |

| 67 | [C₅H₃O]⁺ |

| 41 | [C₃H₅]⁺ |

Synthesis and Purification Workflow

The synthesis of 2-alkyl-2-cyclopentenones can be achieved through several established organic chemistry routes, including aldol condensation of cyclopentanone with an aldehyde followed by dehydration, or the Pauson-Khand reaction.[10] A highly relevant and scalable method involves the acid-catalyzed dehydration of the corresponding β-hydroxy ketone precursor.[11]

Experimental Protocol: Synthesis via Dehydration

This protocol is based on the principles described for the synthesis of 2-alkyl-2-cycloalken-1-ones.[11] The causality behind this choice is its directness and use of a readily prepared precursor, making it a reliable and self-validating system.

Step 1: Aldol Addition to Form the Precursor The precursor, 2-(1-hydroxypentyl)-cyclopentan-1-one, is first synthesized via a base-catalyzed aldol addition between cyclopentanone and pentanal.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclopentanone (1.0 eq) and a suitable solvent like THF. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Slowly add a base such as 10% aqueous NaOH (1.1 eq). The base deprotonates the α-carbon of cyclopentanone, generating the nucleophilic enolate. This step is critical for initiating the reaction.

-

Electrophile Addition: Add pentanal (1.0 eq) dropwise to the stirred solution. The enolate attacks the electrophilic carbonyl carbon of pentanal. Maintain the temperature at 0 °C to control the reaction rate and minimize side reactions.

-

Reaction & Quench: Stir the reaction for 2-4 hours at room temperature. Monitor by TLC. Upon completion, neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with ethyl acetate.

-

Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(1-hydroxypentyl)-cyclopentan-1-one. This precursor can be used directly in the next step.

Step 2: Acid-Catalyzed Dehydration

-

Setup: Charge a flask equipped with a Dean-Stark apparatus and condenser with the crude 2-(1-hydroxypentyl)-cyclopentan-1-one (1.0 eq) and a high-boiling solvent like toluene.

-

Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq). The acid protonates the hydroxyl group, converting it into a good leaving group (water).

-

Dehydration: Heat the mixture to reflux. The water formed during the elimination reaction is azeotropically removed by the toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product. This continuous removal of water is essential for achieving a high yield.

-

Reaction & Workup: Monitor the reaction by TLC. Once complete, cool the mixture, wash with saturated NaHCO₃ solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The resulting crude product is then purified.

Experimental Protocol: Purification by HPLC

For high-purity material required in biological assays, purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

-

Column: C18 reverse-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water. A typical gradient might be 40% MeCN to 90% MeCN over 20 minutes. For MS compatibility, 0.1% formic acid can be added to both solvents.[12] The acidic modifier ensures good peak shape by keeping acidic protons protonated.

-

Detection: UV detection at a wavelength where the enone chromophore absorbs (e.g., 220-240 nm).

-

Procedure: Dissolve the crude product in a minimal amount of mobile phase. Inject onto the column and collect fractions corresponding to the main product peak.

-

Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Pharmacological Potential: Mechanism of Action

The primary driver of the biological activity of this compound and its congeners is the electrophilic α,β-unsaturated ketone. This moiety acts as a Michael acceptor, enabling it to form covalent adducts with cellular nucleophiles, most notably the thiol group of cysteine residues in proteins.[4][13] This mechanism allows it to function as a potent inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.

-

Activation: Pro-inflammatory stimuli, such as the cytokine TNF-α, bind to their cell surface receptors, initiating a signaling cascade that activates the IκB Kinase (IKK) complex. The IKK complex is the central regulator of this pathway.[5]

-

IκBα Phosphorylation & Degradation: The activated IKK complex, specifically the IKKβ subunit, phosphorylates IκBα on two key serine residues. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome.[4]

-

NF-κB Translocation & Gene Expression: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory mediators, including cytokines (e.g., IL-6), chemokines, and enzymes like COX-2.

Cyclopentenone-containing molecules directly intervene in this cascade. Studies on cyclopentenone prostaglandins have shown that they do not act on the upstream receptors but directly target the IKK complex.[5] The electrophilic carbon in the cyclopentenone ring forms a covalent Michael adduct with a critical cysteine residue (Cys-179) in the activation loop of the IKKβ subunit.[5] This covalent modification locks the kinase in an inactive conformation, preventing it from phosphorylating IκBα.

As a result, IκBα is not degraded, NF-κB remains sequestered in the cytoplasm, and the transcription of pro-inflammatory genes is effectively blocked. This provides a powerful and direct mechanism for resolving inflammation.[5][7]

NF-κB Signaling Pathway and Point of Inhibition Diagram

Caption: The NF-κB signaling pathway and its inhibition by this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as an irritant and a potential sensitizer.[5][8]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also cause an allergic skin reaction (H317).[2]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] Avoid breathing vapors or mists.

-

Storage: Store in a cool, well-ventilated place in a tightly sealed container.[5] Some suppliers recommend refrigerated storage.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[5]

Conclusion and Future Outlook

This compound stands at the intersection of materials science and pharmacology. While its role in fragrance is well-established, its potential as a pharmacological agent is rooted in the fundamental reactivity of its α,β-unsaturated ketone core. The ability of this moiety to covalently and selectively inhibit key inflammatory regulators like IKKβ positions it, and the broader class of cyclopentenone-containing molecules, as a compelling scaffold for the development of novel anti-inflammatory therapeutics. For researchers in drug discovery, this compound offers a structurally simple yet mechanistically sophisticated tool to probe the biology of covalent inhibition and to design next-generation therapies for a host of inflammatory-driven diseases.

References

- 1. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 2. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prostaglandin J2 and related compounds. Mode of action in G1 arrest and preclinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Pentyl-2-cyclopenten-1-one

An In-depth Technical Guide to 2-Pentyl-2-cyclopenten-1-one

This guide provides a comprehensive technical overview of this compound, a significant molecule in the fields of fragrance chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physical and chemical data, analytical methodologies, and safety protocols, grounding them in established scientific principles.

Introduction and Molecular Overview

This compound (CAS No. 25564-22-1) is an organic compound featuring a five-membered ring with an α,β-unsaturated ketone functional group and a pentyl substituent at the C2 position.[1][2] This structure is fundamental to its characteristic properties, particularly its use as a fragrance ingredient reminiscent of jasmine.[3] Also known as amyl cyclopentenone, it is a key component in the formulation of various perfumes and scented products.[3][4]

The molecule's reactivity is primarily dictated by the conjugated system of the enone, which provides sites for both nucleophilic and electrophilic attack, making it a versatile intermediate in organic synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical characteristics of this compound are well-documented and crucial for its handling, application, and purification. It exists as a colorless to pale yellow or light orange liquid at room temperature.[3][4][5]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2][6] |

| Molecular Weight | 152.23 g/mol | [1][7][8] |

| CAS Number | 25564-22-1 | [1][2][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [3][4][5] |

| Odor | Floral, woody, jasmine, tuberose | [3] |

| Boiling Point | 114-116 °C at 15 mmHg | [1][2][3][6] |

| Density | 0.921 g/mL at 25 °C | [1][2][3][6] |

| Refractive Index (n20/D) | 1.473 | [1][2][3][6] |

| Flash Point | 205 °F (~96 °C) | [3][6] |

| Vapor Pressure | 0.0453 mmHg at 25 °C | [1][6] |

| Solubility | Insoluble in water; Soluble in alcohol and miscible with perfume oils. | [4][9] |

| LogP (o/w) | ~2.86 | [1][6] |

These properties dictate the compound's behavior in various environments. Its low water solubility and miscibility with oils are characteristic of a moderately nonpolar organic molecule, consistent with its use in fragrance formulations.[4] The high boiling point and low vapor pressure indicate it is not highly volatile at room temperature.

Chemical Reactivity and Stability

The chemical nature of this compound is dominated by the α,β-unsaturated ketone moiety. This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to nucleophilic attack.

-

Stability: The compound is considered stable under standard conditions, and hazardous polymerization is not expected to occur.[10]

-

Storage: For long-term integrity, it should be stored in a tightly sealed container in a dry, refrigerated, and well-ventilated place.[1][10][11]

-

Incompatibilities: Strong oxidizing agents and other incompatible materials should be avoided to prevent adverse reactions.[10]

-

Hazardous Decomposition: When heated to decomposition, it may emit acrid smoke and irritating vapors.[4]

Synthesis and Analytical Protocols

Synthesis Pathway

A common method for producing 2-alkyl-2-cycloalken-1-ones involves the dehydration and isomerization of a precursor molecule. For this compound, a viable precursor is 2-(1-hydroxypentyl)-cyclopentan-1-one.[12] The synthesis involves a dehydration reaction, often catalyzed by an acid, to form the double bond.[12]

The choice of a solid acid catalyst like phosphoric acid-supporting activated carbon is strategic; it facilitates the dehydration while minimizing side reactions and simplifying post-reaction workup compared to homogenous acid catalysts.[12]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methodologies

To ensure the identity and purity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing purity. A reverse-phase (RP) HPLC method can be used with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13] GC, often coupled with Mass Spectrometry (GC-MS), is effective for separating the compound from volatile impurities and confirming its molecular weight.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum provides structural confirmation. Key expected signals include those for the vinyl proton, allylic protons on the ring, and the aliphatic protons of the pentyl chain.[14]

-

IR Spectroscopy: The Infrared (IR) spectrum will prominently feature a strong absorption band for the C=O stretch of the conjugated ketone and another for the C=C stretch of the alkene.[7]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to its mass (m/z 152) and a characteristic fragmentation pattern that can be used for identification.[7][15]

Caption: Standard workflow for the analytical validation of this compound.

Safety, Toxicology, and Handling

While this compound is utilized in consumer products, proper handling in a laboratory or industrial setting is paramount.

-

Toxicity: The compound is reported to be moderately toxic by ingestion, with an oral LD50 of 2200 mg/kg in rats.[6] A comprehensive toxicological assessment of cyclopentenones used as fragrance ingredients concluded that they have a low order of acute toxicity and no significant toxicity in repeat dose studies.[16]

-

Irritation: It may cause skin, eye, and respiratory irritation.[10]

-

Sensitization: GHS classification indicates it may cause an allergic skin reaction.[7] However, the risk of sensitization at current use levels in fragrances is considered small.[16]

Recommended Handling Procedures:

-

Use in a well-ventilated area.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and protective clothing.[10]

-

Avoid breathing vapors.[10]

-

Wash hands thoroughly after handling.[10]

-

In case of a spill, absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]

Applications

The primary application of this compound is as a fragrance ingredient.[3][4] Its floral and woody scent profile makes it a valuable component in creating artificial jasmine and other floral fragrances.[3][4] It is used in perfumes, cosmetic products, and other consumer goods to impart a pleasant aroma.

Conclusion

This compound is a well-characterized molecule with a robust dataset supporting its physicochemical properties, synthesis, and analysis. Its value in the fragrance industry is underscored by a safety profile that is well-understood for its intended applications. For researchers and chemists, its α,β-unsaturated ketone structure presents opportunities as a versatile building block in organic synthesis. Adherence to established safety and handling protocols is essential for its responsible use in any professional setting.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound , >95.0%(GC) , 25564-22-1 - CookeChem [cookechem.com]

- 4. This compound | 25564-22-1 [chemicalbook.com]

- 5. This compound | 25564-22-1 | TCI AMERICA [tcichemicals.com]

- 6. This compound | CAS#:25564-22-1 | Chemsrc [chemsrc.com]

- 7. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Pent-2-enylcyclopentan-1-one | C10H16O | CID 103502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. amyl cyclopentenone, 25564-22-1 [thegoodscentscompany.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. This compound | 25564-22-1 [sigmaaldrich.com]

- 12. US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one - Google Patents [patents.google.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. This compound(25564-22-1) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Cyclopenten-1-one, 2-pentyl- [webbook.nist.gov]

- 16. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Alkylated Cyclopentenones: Covalent Modulators of Cellular Signaling and Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated cyclopentenones represent a fascinating and potent class of bioactive molecules, characterized by a chemically reactive α,β-unsaturated carbonyl group within a five-membered ring. This structural motif, acting as a Michael acceptor, enables these compounds to form covalent adducts with nucleophilic residues in key cellular proteins, thereby modulating critical signaling pathways. Found in nature as prostaglandins and other secondary metabolites, these molecules exhibit a wide spectrum of biological activities, including profound anti-inflammatory, anti-neoplastic, and antiviral effects. This technical guide provides an in-depth exploration of the biological significance of alkylated cyclopentenones, focusing on their core mechanisms of action, the experimental methodologies used to elucidate their functions, and their burgeoning potential in drug development. We will dissect their interactions with master regulatory pathways such as NF-κB and Keap1-Nrf2, providing a framework for understanding and harnessing their therapeutic promise.

The Electrophilic Core: Chemistry and Bio-Reactivity

The biological activity of alkylated cyclopentenones is intrinsically linked to their chemical structure. The defining feature is the cyclopent-2-en-1-one moiety, which contains an α,β-unsaturated carbonyl system.[1] This arrangement creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack through a process known as Michael or conjugate addition.[2][3]

Under physiological conditions, the primary nucleophiles that react with this electrophilic center are the thiol groups of cysteine residues within proteins and in low-molecular-weight antioxidants like glutathione (GSH).[4] This ability to form stable, covalent bonds with specific protein targets is the cornerstone of their mechanism of action, distinguishing them from classical receptor-ligand interactions.[5][6] Prominent natural examples include cyclopentenone prostaglandins (cyPGs) like Prostaglandin J₂ (PGJ₂) and its metabolites, which are formed endogenously and play crucial roles in the resolution of inflammation.[5][7]

Covalent Regulation of Inflammatory and Stress-Response Pathways

Alkylated cyclopentenones exert much of their potent biological effects by directly targeting and modulating the activity of key transcription factors that govern inflammation and cellular stress responses.

Inhibition of the NF-κB Pro-Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in immunity and inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate pro-inflammatory gene expression.[8]

Alkylated cyclopentenones, particularly the prostaglandin 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are potent inhibitors of this pathway.[7] The causality of this inhibition is direct covalent modification. 15d-PGJ₂ has been shown to directly alkylate critical cysteine residues on the IKKβ subunit, thereby inhibiting its kinase activity.[8] This prevents the phosphorylation and subsequent degradation of IκBα, effectively trapping NF-κB in the cytoplasm and shutting down the inflammatory cascade.[9] This mechanism operates through both PPAR-γ-dependent and independent pathways, highlighting the multifaceted nature of their action.[5][10]

Figure 1: Mechanism of NF-κB Inhibition. Alkylated cyclopentenones directly inhibit the IKK complex, preventing IκBα degradation and subsequent nuclear translocation of NF-κB.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Nrf2 transcription factor is the primary regulator of the antioxidant response element (ARE), which controls the expression of a battery of cytoprotective and detoxification genes.[11] Under normal conditions, Nrf2 is kept at low levels by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

The electrophilic nature of alkylated cyclopentenones is the key to activating this protective pathway. These molecules covalently modify specific, highly reactive cysteine sensors on Keap1 (e.g., Cys273 and Cys288).[12] This alkylation induces a conformational change in Keap1 that disrupts its ability to target Nrf2 for degradation.[13] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, binds to the ARE, and drives the transcription of potent antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] This mechanism represents a powerful strategy for resolving inflammation and protecting cells from oxidative damage.[13][14]

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi-res.com [mdpi-res.com]

- 7. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 8. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulatory Role of the COX-2 Pathway in the Nrf2-Mediated Anti-Inflammatory Response [jstage.jst.go.jp]

- 12. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]

- 13. Nitro‐fatty acids and cyclopentenone prostaglandins share strategies to activate the Keap1‐Nrf2 system: a study using green fluorescent protein transgenic zebrafish | Semantic Scholar [semanticscholar.org]

- 14. Nitro-fatty acids and cyclopentenone prostaglandins share strategies to activate the Keap1-Nrf2 system: a study using green fluorescent protein transgenic zebrafish | CiNii Research [cir.nii.ac.jp]

The Enigmatic Presence of 2-Pentyl-2-cyclopenten-1-one in Nature: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of 2-Pentyl-2-cyclopenten-1-one, a molecule of significant interest to researchers, scientists, and drug development professionals. While this compound is well-documented as a synthetic fragrance and flavoring agent, its definitive identification in natural sources remains elusive. This guide will navigate the broader landscape of naturally occurring cyclopentenones, particularly within the well-established jasmonate signaling pathway in plants, to provide a scientifically grounded framework for understanding the potential, yet unconfirmed, natural origins of this compound. We will delve into the established biosynthesis of related cyclopentenone structures, detail the analytical methodologies for their isolation and characterization, and discuss their known biological activities. This comprehensive analysis aims to equip researchers with the foundational knowledge and technical insights necessary to explore the potential natural existence of this compound and its analogs.

Introduction: The Cyclopentenone Motif in Nature's Chemical Arsenal

Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. This structural motif is the backbone of a diverse array of biologically active molecules found across the plant and animal kingdoms.[1] In plants, cyclopentenones are key signaling molecules involved in defense mechanisms against herbivores and pathogens.[2][3] In animals, cyclopentenone prostaglandins play crucial roles in inflammation, cell proliferation, and apoptosis.[4]

This compound, with its characteristic pentyl side chain, is a member of this important chemical family. While readily available from chemical suppliers, its presence as a natural product is not well-documented in scientific literature.[5][6][7] This guide will, therefore, first establish the well-understood context of naturally occurring cyclopentenones and then extrapolate this knowledge to consider the potential for the natural synthesis of this compound.

The Jasmonate Pathway: A Prolific Source of Plant Cyclopentenones

The primary and most extensively studied source of naturally occurring cyclopentenones in plants is the jasmonate signaling pathway.[8][9] This pathway is initiated in response to various stresses, such as wounding or herbivore attack, and leads to the production of a cascade of signaling molecules, including jasmonic acid (JA) and its cyclopentenone precursors.[2]

Biosynthesis of Cyclopentenone Precursors

The biosynthesis of jasmonates begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions then converts this fatty acid into the key cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA).[3][10]

The key steps in this pathway are:

-

Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Allene Oxide Synthase (AOS) catalyzes the dehydration of 13-HPOT to an unstable allene oxide.

-

Allene Oxide Cyclase (AOC) facilitates the cyclization of the allene oxide to form the cyclopentenone ring of (9S,13S)-12-oxo-phytodienoic acid (OPDA).[8]

OPDA can then be further metabolized to jasmonic acid, but it also functions as a signaling molecule in its own right, regulating a subset of defense-related genes independently of JA.[3]

Diagram: The Jasmonate Biosynthesis Pathway

Caption: Simplified biosynthesis of jasmonic acid, highlighting the formation of the cyclopentenone OPDA.

Potential for Natural Occurrence of this compound

While direct evidence is lacking, the existence of the jasmonate pathway provides a plausible, albeit speculative, framework for the natural synthesis of this compound. The biosynthesis of OPDA demonstrates that plants possess the enzymatic machinery to form the cyclopentenone core from fatty acid precursors.

It is conceivable that variations in substrate specificity of the enzymes in the jasmonate pathway, or the existence of related but uncharacterized pathways, could lead to the formation of other cyclopentenone structures with different alkyl side chains. For instance, if a fatty acid other than α-linolenic acid were to enter a similar cyclization pathway, it could theoretically result in a cyclopentenone with a different side chain length, such as the pentyl group found in this compound.

Analytical Methodologies for the Identification of Novel Cyclopentenones

The search for novel, naturally occurring cyclopentenones like this compound requires sensitive and specific analytical techniques. The following workflow is a standard approach for the isolation and characterization of volatile and semi-volatile organic compounds from natural matrices.

Experimental Protocol: Isolation and Identification of Volatile Compounds

-

Sample Preparation: A representative sample of the natural source (e.g., plant material, microbial culture) is collected and homogenized.

-

Extraction: Volatile compounds are extracted using methods such as steam distillation, solvent extraction, or solid-phase microextraction (SPME).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which aids in its identification.

-

Structure Elucidation: For novel compounds, further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, is necessary to definitively determine the chemical structure.

Diagram: Analytical Workflow for Natural Product Identification

Caption: A typical workflow for the isolation and identification of novel compounds from natural sources.

Known Biological Activities of Cyclopentenones

The interest in identifying novel cyclopentenones stems from the wide range of biological activities exhibited by this class of compounds.

| Biological Activity | Examples of Cyclopentenone Compounds | Mechanism of Action (where known) |

| Anti-inflammatory | Prostaglandins A and J series | Inhibition of NF-κB signaling pathway |

| Anticancer | Punaglandins, Clavulones | Induction of apoptosis, inhibition of cell proliferation |

| Plant Defense | 12-oxo-phytodienoic acid (OPDA) | Regulation of defense gene expression |

| Antiviral | Prostaglandin A1 | Inhibition of viral replication |

The α,β-unsaturated ketone moiety in the cyclopentenone ring is a key feature responsible for many of these biological activities, as it can react with nucleophilic residues in proteins, thereby modulating their function.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. While it is a known synthetic compound, its presence in nature has not been definitively established. However, the well-characterized biosynthesis of other cyclopentenones, particularly in the plant kingdom, provides a strong rationale for its potential existence as a natural product.

Future research in this area should focus on:

-

Targeted Metabolomic Studies: Employing high-resolution analytical techniques to screen a wide variety of organisms for the presence of this compound and its isomers.

-

Enzyme Bioprospecting: Identifying and characterizing enzymes from diverse natural sources that are capable of synthesizing novel cyclopentenone structures.

-

Bioactivity Screening: Testing synthetic this compound in a range of biological assays to determine its potential pharmacological or agricultural applications.

By pursuing these avenues of research, the scientific community can move closer to unraveling the mystery of this compound's natural origins and potentially unlock new applications for this intriguing molecule.

References

- 1. This compound (25564-22-1) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov.tw [fda.gov.tw]

- 4. 2-Cyclopenten-1-one, 2-pentyl- [webbook.nist.gov]

- 5. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 6. Chemical constituents from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Volatile Signals From Guava Plants Prime Defense Signaling and Increase Jasmonate-Dependent Herbivore Resistance in Neighboring Citrus Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. redalyc.org [redalyc.org]

2-Pentyl-2-cyclopenten-1-one IUPAC name and synonyms

An In-depth Technical Guide to 2-Pentyl-2-cyclopenten-1-one

Abstract